(2E)-Decenal

描述

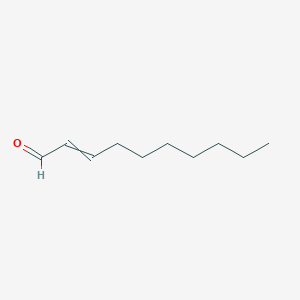

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-dec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047035 | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | trans-2-Decenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-81-3, 3913-71-1, 25447-70-5 | |

| Record name | (E)-2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.92 °C. @ 760.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction to (2E)-Decenal: A Molecule of Flavor and Function

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (2E)-Decenal

This compound is an unsaturated aldehyde with the chemical formula C₁₀H₁₈O, characterized by a potent, waxy, and characteristically "green" or citrus-like odor[1]. This medium-chain aldehyde is a significant contributor to the aroma and flavor profiles of a wide array of foods, most notably coriander (cilantro)[2][3][4]. Beyond its role in flavor chemistry, where it is a valued ingredient, this compound serves critical biological functions, acting as a potent alarm pheromone in various insect species to signal danger[1][5][6]. Its formation in nature is primarily the result of the enzymatic oxidation and subsequent cleavage of polyunsaturated fatty acids, a process central to plant defense and stress response. This guide provides a detailed exploration of the natural origins of this compound and the biochemical pathways that govern its synthesis.

Part 1: Natural Occurrence of this compound

This compound is found across different biological kingdoms, from plants to insects, where it serves diverse ecological and physiological roles.

Plants: A Key Aroma Compound

In the plant kingdom, this compound is a well-documented volatile organic compound (VOC) responsible for the characteristic aroma of many herbs, fruits, and vegetables[1][7]. Its presence is particularly prominent in coriander, where it is often the most abundant aldehyde in the essential oil of the leaves.

-

Coriander (Coriandrum sativum L.): Research has shown that this compound is a dominant component of coriander leaf essential oil, though its concentration can vary significantly between cultivars[2][4]. It is one of the key compounds, along with other aldehydes, that creates the complex and sometimes polarizing aroma of the herb[1][3].

-

Other Plant Sources: Beyond coriander, this compound has been identified in a diverse range of plant-based foods, including tomatoes, carrots, blackberries, kiwi, ginger, and mushrooms[1][8]. Its formation in these tissues is often a result of cellular disruption, such as cutting or chewing, which initiates the biosynthetic process[9].

Table 1: Abundance of this compound in Essential Oils of Various Coriander Cultivars

| Cultivar | Relative Abundance of this compound (%) | Reference |

| Hybrid | 20.1 ± 0.4 | [2] |

| Irani | 23.4 ± 0.6 | [2] |

| Peshawari | 25.1 ± 0.5 | [2] |

| Desi | 15.7 ± 0.3 | [2] |

Note: Values represent the percentage of the total essential oil composition.

Insects: A Chemical Alarm Signal

In the animal kingdom, this compound is a crucial semiochemical, particularly within the order Hemiptera (true bugs). It functions as an alarm pheromone, released upon physical disturbance or predator attack to warn nearby conspecifics[1][5].

-

Brown Marmorated Stink Bug (Halyomorpha halys): This invasive agricultural pest releases a defensive secretion containing (E)-2-decenal and (E)-2-octenal upon disturbance[5][6]. The release of these compounds triggers alarm and repellent behaviors in other stink bugs, causing them to increase movement and disperse from the area[5][6].

-

Other Heteroptera: The use of (E)-2-alkenals for defense is a common strategy among various heteropteran species. These compounds serve as effective repellents against generalist predators[10].

Part 2: Biosynthesis of this compound

The formation of this compound in biological systems is predominantly an enzymatic process known as the lipoxygenase (LOX) pathway. This pathway converts polyunsaturated fatty acids (PUFAs) from cell membranes into a variety of biologically active compounds, including aldehydes. A non-enzymatic pathway via autoxidation also exists.

The Enzymatic Lipoxygenase (LOX) Pathway

The LOX pathway, also known as the oxylipin pathway, is initiated by tissue damage, which brings membrane-bound lipids into contact with cytosolic enzymes[11]. It involves a sequence of enzymatic reactions that systematically break down long-chain fatty acids into smaller, volatile compounds.

-

Lipid Hydrolysis: The process begins with the action of lipases , which hydrolyze phospholipids or galactolipids in the cell membrane to release free PUFAs, such as linoleic acid (C18:2) and α-linolenic acid (C18:3)[11].

-

Dioxygenation by Lipoxygenase (LOX): Free PUFAs are then targeted by lipoxygenase (LOX) , a non-heme iron-containing enzyme[11][12]. LOX catalyzes the insertion of molecular oxygen into the fatty acid backbone, forming an unstable fatty acid hydroperoxide (LOOH)[12][13]. Depending on the specific LOX isoform, oxygenation can occur at different positions, commonly producing 9- or 13-hydroperoxides from C18 fatty acids[9][14].

-

Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxide is the critical substrate for hydroperoxide lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74 family)[11][12]. HPL catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group[9][15]. This cleavage reaction yields a short-chain aldehyde and a corresponding oxo-acid[11][13].

-

Cleavage of 13-hydroperoxides results in C6 aldehydes (hexanal, hexenals), which are responsible for the "cut grass" smell[9][11].

-

Cleavage of 9-hydroperoxides yields C9 aldehydes (nonenal, nonadienal)[9][11]. The formation of a C10 aldehyde like this compound likely involves a similar mechanism, potentially acting on a C19 precursor or involving a different cleavage site or subsequent enzymatic modification. Some research suggests that longer-chain fatty acids like arachidonic acid (C20:4) can also serve as precursors for C10 aldehydes in certain organisms[16].

-

-

Isomerization and Modification: The aldehydes produced by HPL can undergo further modifications. For instance, (Z)-isomers can be converted to the more stable (E)-isomers spontaneously or via isomerase enzymes. Additionally, alcohol dehydrogenases (ADHs) can reduce the aldehydes to their corresponding alcohols[11].

Diagram of the Core Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade from a polyunsaturated fatty acid to the formation of volatile aldehydes.

References

- 1. 2-Decenal - Wikipedia [en.wikipedia.org]

- 2. Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Growth Spectrum Complexity Dictates Aromatic Intensity in Coriander (Coriandrum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 8. Showing Compound (E)-2-decenal (FDB029712) - FooDB [foodb.ca]

- 9. Biosynthesis of fatty acid derived aldehydes is induced upon mechanical wounding and its products show fungicidal activities in cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. C6-aldehyde formation by fatty acid hydroperoxide lyase in the brown alga Laminaria angustata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Context of (2E)-Decenal

Abstract

(2E)-Decenal, a C10 α,β-unsaturated aldehyde, is a molecule of immense significance in the fields of flavor chemistry, food science, and chemical ecology. Its potent, characteristic aroma—often described as waxy, orange-like, and green—makes it a key component in the scent profiles of numerous natural products, most notably cilantro and various citrus fruits. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. It delves into the pioneering analytical work that led to its initial identification, the technological advancements that enabled its characterization, and its subsequent recognition as a critical flavor and aroma compound. Furthermore, this guide details modern analytical and synthetic protocols, explores its biosynthetic pathways, and discusses its multifaceted biological roles, from influencing human sensory perception to acting as an insect alarm pheromone. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technically grounded understanding of this pivotal molecule.

The Pre-Discovery Era: Unraveling the Complexity of Food Aroma

The mid-20th century marked a transformative period in the scientific understanding of food. While chemists had long been able to analyze the bulk components of food—proteins, fats, and carbohydrates—the subtle, volatile molecules responsible for flavor and aroma remained largely mysterious. The prevailing challenge was the minute quantities in which these potent compounds existed, often buried within a complex matrix of other substances. Early research into flavor chemistry was arduous, sometimes requiring tons of raw material to isolate mere grams of volatile aromatic compounds[1].

The flavor industry itself was in its nascent stages, transitioning from reliance on essential oils and empirical blending to a more methodical, chemistry-driven approach[2][3]. The synthesis of vanillin in the 1870s had demonstrated the potential of single molecules to define a characteristic flavor, but identifying the dozens or even hundreds of chemicals that constitute a complex aroma like that of a fresh apple was a monumental task[1]. This era was characterized by a burgeoning recognition that flavor was not a monolithic entity but a complex interplay of volatile compounds perceived by the olfactory system[4][5].

The Technological Leap: Gas Chromatography and the Dawn of a New Analytical Age

The breakthrough that unlocked the secrets of flavor chemistry was the development and refinement of gas chromatography (GC). Building on foundational work from the early 20th century, the technique was first applied to the study of volatile organic substances in foods in 1954 by scientists at the Western Regional Research Laboratory of the USDA[5]. This innovation allowed for the separation of complex mixtures of volatile compounds with unprecedented resolution[4][5].

The true revolution, however, arrived with the coupling of gas chromatography to mass spectrometry (GC-MS). In the mid-1950s, researchers Fred McLafferty and Roland Gohlke at Dow Chemical first demonstrated this powerful combination, which allowed for not only the separation of volatile compounds but also their definitive identification based on their mass-to-charge ratio[6][7]. This hyphenated technique remains the "gold standard" for the analysis of volatile and semi-volatile compounds in food and other complex matrices to this day[7][8]. The advent of GC-MS provided the essential toolkit for the discovery of countless flavor compounds, including this compound.

Experimental Workflow: Historical vs. Modern GC-MS

The logical flow of a GC-MS experiment has remained fundamentally consistent, though the technology has advanced dramatically. The following diagram illustrates the core workflow.

Caption: A comparison of historical and modern GC-MS workflows.

The Discovery of this compound in Butterfat

While this compound is now famously associated with cilantro, its initial discovery in the scientific literature appears to be linked to the study of dairy products. In the mid-20th century, researchers were intensely focused on identifying the compounds responsible for both the desirable flavor of fresh butter and the off-flavors that develop during storage. Aldehydes were known to be important, contributing to creamy, buttery notes at low concentrations but leading to undesirable oxidized flavors at higher levels[4].

Pioneering work in this area was conducted by Dutch scientists P. H. Begemann and J. C. M. de Roon. In a 1964 publication, they detailed their investigation into the unsaturated aldehydes present in butterfat. Using the advanced analytical techniques of the time, they were able to isolate and identify a series of α,β-unsaturated aldehydes, including this compound. This research marked a significant step forward in understanding the complex flavor chemistry of butter and represented one of the earliest, if not the first, definitive identifications of this compound in a natural product.

This compound in the Wider World: From Cilantro to Chemical Communication

Following its initial discovery, this compound was identified in a vast array of natural sources, solidifying its importance as a key aroma compound.

The Cilantro Connection

Perhaps the most well-known source of this compound is the herb Coriandrum sativum, commonly known as cilantro or coriander[3]. The fresh leaves of the plant are particularly rich in aliphatic aldehydes, with this compound being a major contributor to its characteristic, and for some, controversial, aroma. The scent is often described as soapy, which is chemically plausible as aldehydes are byproducts of saponification (soap-making).

This "soapy" perception has a genetic basis. Genome-wide association studies have identified a single-nucleotide polymorphism (SNP) within a cluster of olfactory receptor genes on chromosome 11 that is strongly associated with cilantro aversion. One of these genes, OR6A2, encodes an olfactory receptor that has a high binding affinity for several aldehydes, including this compound. Individuals with the specific genetic variant are more sensitive to the aldehydic notes of cilantro, leading to the perception of a soapy or unpleasant taste[3].

Caption: The role of the OR6A2 receptor in cilantro perception.

Occurrence in Other Natural Sources

Beyond cilantro and butter, this compound is a widespread component of many other food aromas. Its presence has been reported in a diverse range of products, as summarized in the table below.

| Food Source | Reference(s) |

| Butter | [4][6] |

| Cilantro/Coriander | [3][8] |

| Citrus Fruits (e.g., Orange) | |

| Blackberries | |

| Ginger | |

| Mushrooms | |

| Cooked Meats (Beef, Pork) | |

| Nuts (Hazelnuts, Peanuts) | |

| Carrots | [8] |

| Tomatoes |

Table 1: Selected Natural Occurrences of this compound.

Role in Chemical Ecology

The significance of this compound extends beyond human sensory perception. In the insect world, it functions as a potent semiochemical. For instance, it is a component of the alarm pheromone of certain pentatomid bugs (stink bugs). When threatened, the insects release a blend of volatile compounds, including this compound, which warns other individuals of danger. It has also demonstrated nematicidal activity, suggesting a role in plant defense against parasitic nematodes.

Modern Methodologies: Analysis and Synthesis

The study of this compound has been greatly advanced by modern chemical techniques.

Protocol: Quantification of this compound in a Food Matrix via HS-SPME-GC-MS

This protocol provides a validated, self-referencing method for the quantification of this compound. The use of a deuterated internal standard is critical for trustworthiness, as it corrects for variations in extraction efficiency and matrix effects.

Objective: To accurately quantify the concentration of this compound in a homogenized food sample (e.g., cilantro pesto).

Materials:

-

Homogenized food sample

-

This compound analytical standard

-

Deuterated this compound (e.g., d2-(2E)-Decenal) as an internal standard (IS)

-

Saturated sodium chloride solution

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of calibration standards by spiking a blank matrix (e.g., water or a model pesto without cilantro) with known amounts of the this compound stock solution.

-

To each calibration standard, add a fixed amount of the deuterated internal standard stock solution. This ensures a constant IS concentration across all calibration points.

-

Causality: The calibration curve establishes the quantitative relationship between the analyte's concentration and its instrumental response relative to the constant internal standard.

-

-

Sample Preparation:

-

Weigh 2.0 g (± 0.01 g) of the homogenized food sample into a 20 mL headspace vial.

-

Add 5.0 mL of saturated NaCl solution. Causality: Salting out increases the volatility of the analytes by decreasing their solubility in the aqueous phase, thus improving their transfer to the headspace.

-

Add the same fixed amount of the deuterated internal standard to the sample vial as was added to the calibration standards.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block/autosampler tray set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes under constant agitation. Causality: This allows for the equilibrium of volatile compounds between the sample matrix, the headspace, and the SPME fiber coating.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

Use a temperature program that provides good separation of volatile compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min).

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic, high-abundance ions for both native this compound (e.g., m/z 82, 95, 111) and the deuterated internal standard. Causality: SIM mode significantly increases sensitivity and selectivity by only monitoring for ions specific to the target analytes, reducing chemical noise.

-

-

Quantification:

-

Integrate the peak areas for the target ions of both this compound and its deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Using the calibration curve (plotting the peak area ratio against concentration), determine the concentration of this compound in the sample.

-

Chemical Synthesis

This compound is commercially synthesized for use in the flavor and fragrance industries. A common and efficient laboratory-scale synthesis involves the Wittig reaction. This method provides excellent control over the formation of the trans double bond.

Reaction Scheme: Octanal is reacted with the ylide generated from (formylmethyl)triphenylphosphonium chloride. The ylide acts as a nucleophile, attacking the carbonyl carbon of octanal. The resulting betaine intermediate collapses to form the desired this compound and triphenylphosphine oxide as a byproduct.

Caption: A simplified representation of the Wittig reaction for this compound synthesis.

Conclusion and Future Perspectives

From its unheralded discovery in butterfat to its current status as a key molecule in flavor science and genetics, the story of this compound mirrors the evolution of analytical chemistry itself. The journey from isolating trace compounds in complex mixtures to understanding their interaction with specific human olfactory receptors highlights decades of scientific progress. For researchers and drug development professionals, this compound serves as a model compound for studying ligand-receptor interactions, particularly within the vast family of G-protein-coupled receptors (GPCRs), to which olfactory receptors belong. Future research may further elucidate the role of this compound and other dietary aldehydes in modulating physiological pathways beyond sensory perception, opening new avenues for therapeutic intervention and nutritional science.

References

- 1. US4906490A - Method of producing butter flavored granules - Google Patents [patents.google.com]

- 2. US4384008A - Butter-flavored oils - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound (E)-2-decenal (FDB029712) - FooDB [foodb.ca]

- 5. scielo.br [scielo.br]

- 6. Human Metabolome Database: Showing metabocard for 2-Decenal (HMDB0030999) [hmdb.ca]

- 7. smithsonianmag.com [smithsonianmag.com]

- 8. Welcome to FlavorDB [fsbi-db.de]

Whitepaper: The Biological Role of (2E)-Decenal in Plant Defense

Abstract

(2E)-Decenal is a lipid-derived volatile aldehyde belonging to the oxylipin family of signaling molecules. While often overshadowed by its more extensively studied C6 counterparts, this compound is emerging as a potent and specific agent in plant defense. This technical guide synthesizes current knowledge on the biosynthesis of this compound, its direct and indirect roles in mitigating biotic threats, and the molecular signaling cascades it likely initiates. We provide a detailed examination of its demonstrated nematicidal and antifungal activities, alongside its probable function as an insect repellent. Furthermore, by drawing parallels with structurally similar aldehydes, we propose a detailed molecular mechanism involving early signaling events and transcriptional reprogramming. This guide includes field-proven experimental protocols for the analysis of this compound and its biological effects, intended to serve as a foundational resource for its investigation and application in crop protection and drug discovery.

Introduction: this compound as a Bioactive Aldehyde

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of threats, including pathogens and herbivores. A key component of this arsenal is the production of volatile organic compounds (VOCs) that can act as toxins, deterrents, or signals. This compound, a C10 α,β-unsaturated aldehyde, is one such compound. It is generated through the oxylipin pathway, a conserved metabolic route that converts fatty acids into a diverse array of bioactive molecules.[1][2] While historically recognized for its contribution to the aroma of various foods and plants, recent evidence has solidified its role as a direct-acting defense chemical.[3] This guide provides an in-depth exploration of the multifaceted defensive functions of this compound, from its synthesis to its downstream effects on plant physiology and pest interactions.

Biosynthesis via the Oxylipin Pathway

The production of this compound and other defense-related aldehydes is a rapid response to cellular damage, typically initiated by wounding from herbivores or invasion by pathogens. The synthesis is a branch of the well-characterized oxylipin pathway.[4][5]

The causal logic behind this pathway is efficiency and speed. The precursors, polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid, are readily available as major components of cell membranes. Upon tissue disruption, these membrane lipids are exposed to cytosolic enzymes, triggering the cascade.

Core Biosynthetic Steps:

-

Lipid Release: Phospholipases release PUFAs from the chloroplast or plasma membranes.

-

Oxygenation: Lipoxygenase (LOX) enzymes catalyze the dioxygenation of PUFAs to form unstable lipid hydroperoxides (LOOHs).[2] The specificity of the LOX enzyme (e.g., 9-LOX vs. 13-LOX) determines the initial structure of the hydroperoxide.

-

Cleavage: Hydroperoxide Lyase (HPL) rapidly cleaves the LOOHs. This cleavage event is the critical step that generates volatile aldehydes and a corresponding C12 oxo-acid.[4] While the HPL pathway is famous for producing C6 "Green Leaf Volatiles" (GLVs) from C18 fatty acids, the utilization of different PUFA substrates can result in aldehydes of varying chain lengths, including C10 aldehydes like this compound.[1][6]

Caption: Generalized biosynthesis of volatile aldehydes via the oxylipin pathway.

Biological Roles in Direct and Indirect Plant Defense

This compound participates in multiple defense strategies, exhibiting potent activity against a range of plant antagonists.

Direct Defense Mechanisms

Direct defense involves compounds that have immediate toxic, anti-feedant, or anti-proliferative effects on the pest or pathogen.

One of the most well-documented roles of this compound is its potent activity against plant-parasitic nematodes. Studies have demonstrated its efficacy in killing root-knot nematodes, which are among the most destructive agricultural pests globally.[7] Extracts from the wood of Ailanthus altissima containing this compound showed significant nematicidal effects on the second-stage juveniles (J2) of Meloidogyne javanica.[3] The compound acts relatively quickly and at low concentrations, suggesting a specific mode of action that warrants further investigation for biopesticide development. Research has also shown that this compound can cause severe ultrastructural damage to nematode larvae, indicating a mechanism that involves physical disruption.[8]

| Compound | Target Organism | Bioassay Metric | Reported Value | Reference |

| This compound | Meloidogyne javanica | EC₅₀/₁day | 20.43 mg/L | [7],[3] |

| (E,E)-2,4-Decadienal | Meloidogyne javanica | EC₅₀/₁day | 11.70 mg/L | [7],[3] |

| This compound | Saccharomyces cerevisiae | MFC | 12.5 µg/mL | [9] |

| (2E)-Undecenal | Saccharomyces cerevisiae | MFC | 6.25 µg/mL | [9] |

| Table 1: Quantitative data on the antimicrobial activity of this compound and related compounds. EC₅₀ (Effective Concentration 50) is the concentration that causes mortality in 50% of the population. MFC (Minimum Fungicidal Concentration) is the lowest concentration that prevents visible growth. |

This compound also possesses significant antifungal properties. Research on Saccharomyces cerevisiae demonstrated that medium-chain (C9-C12) (2E)-alkenals are highly effective fungicides.[9] this compound had a minimum fungicidal concentration (MFC) of 12.5 µg/mL. The proposed mechanism is not one of specific enzyme inhibition but rather a biophysical process. These aldehydes act as nonionic surfactants, disrupting the integrity and function of the plasma membrane, which leads to cell death.[9] This broad-spectrum mode of action is advantageous as it is less likely to be overcome by single-point mutations in target pathogens.

While direct studies on this compound are emerging, the broader class of (E)-2-alkenals is known to play a role in deterring insect herbivores. In studies involving heteropteran defensive secretions, compounds like (E)-2-hexenal and (E)-2-octenal were effective repellents against generalist predators such as the praying mantis.[10] The repellent effect is believed to be linked to predator olfaction, where the aldehydes bind to antennal receptors and trigger an avoidance response.[10] Given its structural similarity, this compound is hypothesized to function similarly as a repellent, contributing to the plant's chemical shield against herbivory.

Indirect Defense and Priming

Indirect defense involves the recruitment of natural enemies of the herbivores. Plants release specific VOC blends upon attack, which act as a "call for help" to predators and parasitoids.[11] Furthermore, these airborne signals can be perceived by neighboring, undamaged plants, a phenomenon known as "priming." Primed plants do not activate their defenses fully but are prepared to mount a faster and stronger response upon subsequent attack.[11]

While the priming effect of this compound itself has not been explicitly demonstrated, related C6 GLVs like (E)-2-hexenal are potent priming agents.[11] They enhance the production of key defense hormones like jasmonic acid (JA) and the release of other VOCs when the plant is later attacked. It is highly plausible that this compound contributes to this complex signaling network, alerting both other parts of the same plant and its neighbors to impending danger.

Molecular Mechanism: Signaling and Transcriptional Reprogramming

Upon perception, volatile aldehydes trigger a sophisticated intracellular signaling cascade that culminates in the activation of defense-related genes. While the specific pathway for this compound is under investigation, extensive research on the closely related C6 aldehyde, (E)-2-hexenal, provides a robust and authoritative model for its mechanism of action.[12]

Key Signaling Events (Model based on (E)-2-hexenal):

-

Early Signaling: Perception of the aldehyde at the plasma membrane instigates rapid changes, including a burst of reactive oxygen species (ROS) and an influx of calcium ions (Ca²⁺) into the cytosol.[12] This ROS burst is mediated by Respiratory Burst Oxidase Homolog (RBOH) proteins.

-

Transcription Factor Activation: The increase in cytosolic Ca²⁺ and ROS acts as a secondary message, activating a cascade of protein kinases which, in turn, phosphorylate and activate key transcription factors (TFs).

-

The WRKY46–MYC2 Module: A central regulatory node in this pathway is the interaction between two TFs: WRKY46 and MYC2. (E)-2-hexenal induces the expression of both. The WRKY46 and MYC2 proteins physically interact to form a transcriptional complex.[12]

-

Target Gene Upregulation: This TF complex binds directly to the promoter of RBOHD, amplifying the ROS signal in a positive feedback loop. Crucially, the complex also binds to the promoters of genes involved in the biosynthesis of defensive secondary metabolites, such as flavonoids (e.g., TT4, CHIL).[12]

-

Enhanced Defense: The resulting accumulation of flavonoids and other defense compounds increases the plant's resistance to insect herbivores.[12]

Caption: Proposed signaling cascade initiated by this compound.

Methodologies for Investigation

Studying the role of this compound requires a multi-faceted approach combining analytical chemistry, bioassays, and molecular biology. The following protocols are self-validating systems designed to provide robust and reproducible data.

Protocol: Volatile Collection and GC-MS Analysis

This workflow is designed to identify and quantify this compound emitted by plants in response to stimuli.

Methodology:

-

Plant Treatment: Subject experimental plants (e.g., Arabidopsis thaliana, Solanum lycopersicum) to mechanical wounding (e.g., with forceps) or herbivory (e.g., introduce Spodoptera larvae). Use undamaged plants as a control.

-

Headspace Collection: Immediately enclose the treated leaf or whole plant in a glass chamber. Use a pump to draw air from the chamber through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 4-8 hours).

-

Elution: Wash the adsorbent trap with a high-purity solvent (e.g., dichloromethane or hexane) to elute the captured volatiles.

-

GC-MS Analysis: Inject the eluate into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the compounds.

-

MS Identification: Identify this compound by comparing its mass spectrum and retention time to that of an authentic chemical standard.

-

-

Quantification: Quantify the amount of this compound by adding a known amount of an internal standard (e.g., nonyl acetate) to the sample prior to injection and comparing the peak areas.

Protocol: In Vitro Nematicidal Bioassay

This protocol determines the direct toxicity of this compound to plant-parasitic nematodes.[7][13]

Methodology:

-

Nematode Culture: Hatch second-stage juveniles (J2) of Meloidogyne incognita from egg masses collected from infected tomato roots.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a solvent like DMSO. Create a serial dilution in sterile water to achieve a range of final concentrations (e.g., 1 to 100 mg/L). Ensure the final DMSO concentration is non-toxic (<1%).

-

Exposure: In a 96-well plate, add approximately 25-30 J2 nematodes to each well containing the different concentrations of this compound. Include a water + DMSO control.

-

Incubation: Incubate the plates at 25°C.

-

Mortality Assessment: After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the EC₅₀ value using probit analysis.

Protocol: Gene Expression Analysis via qRT-PCR

This workflow validates the hypothesis that this compound induces the expression of key defense-related transcription factors.

Methodology:

-

Plant Treatment: Expose Arabidopsis thaliana seedlings to this compound vapor in a sealed container for a defined time course (e.g., 0, 30 min, 2h, 8h). Use an empty container as a control.

-

Tissue Harvest: Flash-freeze the treated tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the tissue using a commercial kit or Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry.

-

Primer Design: Design specific primers for target genes (WRKY46, MYC2, RBOHD) and a stable reference gene (e.g., ACTIN2).

-

Reaction: Run the PCR reaction on a real-time thermal cycler.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.[14]

Caption: Integrated experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a vital, yet underappreciated, component of the plant's chemical defense system. The evidence strongly supports its role as a potent, direct-acting agent against nematodes and fungi, with a high probability of contributing to insect repellency and inter-plant signaling. Its biosynthesis via the oxylipin pathway ensures a rapid response to biotic threats. The signaling mechanism, likely mirroring that of (E)-2-hexenal, provides a clear pathway from volatile perception to transcriptional activation of defense metabolism.

For researchers and drug development professionals, this compound and its derivatives represent a promising avenue for the creation of novel, nature-inspired pesticides and antifungals. Future research should focus on:

-

Validating the Signaling Pathway: Confirming that this compound specifically activates the WRKY46-MYC2 module.

-

Exploring Synergies: Investigating whether this compound acts synergistically with other plant volatiles or defense compounds.

-

Field Trials: Assessing the efficacy of this compound applications in protecting crops under real-world agricultural conditions.

By continuing to unravel the complex roles of such compounds, we can better harness the inherent defensive capabilities of plants for sustainable agriculture and novel therapeutic development.

References

- 1. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Oxylipin Pathways: Biochemistry and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Airborne signals prime plants against insect herbivore attack - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

(2E)-Decenal: A Comprehensive Technical Guide for Food and Flavor Scientists

Introduction: The Dual Nature of a Potent Aroma Compound

(2E)-Decenal is a medium-chain, α,β-unsaturated aldehyde that plays a significant, albeit complex, role in the flavor and aroma profiles of a vast array of foods.[1][2] As a volatile organic compound (VOC), its presence can be a defining characteristic of freshness, contributing desirable notes in fruits, herbs, and freshly cooked products. Conversely, it can also be an indicator of lipid oxidation, leading to undesirable stale or rancid off-flavors, particularly in processed or stored foods.[3] This guide provides an in-depth exploration of the chemical properties, sensory characteristics, formation pathways, analytical methodologies, and toxicological aspects of this compound, offering a critical resource for researchers, scientists, and professionals in the food and flavor industries.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis and manipulation in food systems. This acyclic, medium-chain aldehyde is characterized by a ten-carbon backbone with a double bond between the second and third carbon atoms in the trans or (E) configuration.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [5][6] |

| Molecular Weight | 154.25 g/mol | [5][6] |

| IUPAC Name | (2E)-dec-2-enal | [1][5] |

| CAS Number | 3913-81-3 | [4][6] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Odor Profile | Waxy, fatty, green, aldehydic, with citrus (orange) and floral nuances.[7][8][9] | |

| Boiling Point | 78-80 °C at 3.00 mm Hg | [5] |

| Melting Point | -8.92 °C | [5][7] |

| Solubility | Insoluble in water; soluble in most fixed oils.[5] | |

| Density | 0.836 - 0.846 g/cm³ | [5] |

| Refractive Index | 1.452 - 1.458 | [5] |

Occurrence and Sensory Significance in Food

This compound is a ubiquitous VOC found in a wide variety of raw and processed foods. Its sensory impact is highly concentration-dependent, contributing to both desirable and undesirable aroma characteristics.

Natural Occurrence: this compound is a key aroma component in many fresh foods, including:

-

Herbs: It is a dominant flavorant in coriander (cilantro) leaves, contributing to its characteristic fresh, citrusy, and sometimes "soapy" aroma.[2][10][11]

-

Fruits: It has been identified in bitter orange peel, blackberries, cranberries, kiwi, and lingonberries.[2][5]

-

Vegetables: Carrots and tomatoes are also known to contain this compound.[1][2]

Process-Induced Occurrence: This compound is frequently generated during the cooking and processing of foods, particularly those rich in unsaturated fatty acids:

-

Meats: Found in bacon fat, roast beef, boiled chicken, and ham.[2]

-

Fats and Oils: Detected in butter, heated beef and pork fat, and fried foods like potato chips and french fries.[2][3]

-

Other Processed Foods: Present in wheat bread, roasted nuts (hazelnuts, peanuts, pecans), and tea.[2]

Sensory Profile and Impact: The aroma of this compound is multifaceted. At low concentrations, it can impart sweet, aldehydic, and green notes that are often perceived as pleasant and enhance the overall flavor profile of citrus and tropical fruits.[7] However, at higher concentrations, its waxy and fatty characteristics become more pronounced, which can be associated with the stale and rancid off-flavors of oxidized foods.[3][9] The perceived aroma can also be influenced by the food matrix and the presence of other volatile compounds.[9]

Biosynthesis and Formation Mechanisms

The primary pathway for the formation of this compound in food is through the oxidative degradation of unsaturated fatty acids, a process known as lipid peroxidation.

Enzymatic Formation in Plants: In fresh plant tissues, such as coriander leaves, this compound is synthesized via the lipoxygenase (LOX) pathway. This process involves the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic and linolenic acids, to form hydroperoxides. These unstable intermediates are then cleaved by a hydroperoxide lyase (HPL) enzyme to generate shorter-chain aldehydes, including this compound.[12]

Autoxidation in Processed Foods: In processed foods, particularly during heating or prolonged storage, this compound is predominantly formed through the non-enzymatic autoxidation of lipids.[13] This free-radical chain reaction is initiated by factors such as heat, light, and the presence of metal ions. The hydroperoxides formed from unsaturated fatty acids, such as oleic acid, undergo cleavage to produce a variety of volatile compounds, including this compound.[13]

Caption: Lipid peroxidation pathway leading to this compound formation.

Analytical Methodologies

The accurate detection and quantification of this compound in food matrices are crucial for quality control and flavor research. Due to its volatility, headspace-based techniques are commonly employed.

4.1. Sample Preparation and Extraction

The choice of extraction method depends on the food matrix and the desired sensitivity.

Static Headspace (SHS):

-

Principle: A food sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the gas chromatograph (GC).

-

Application: Suitable for rapid screening and for matrices with high concentrations of volatiles.

Dynamic Headspace (Purge and Trap):

-

Principle: An inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated to desorb the compounds into the GC.

-

Application: Offers higher sensitivity than SHS and is suitable for trace-level analysis.

Solid-Phase Microextraction (SPME):

-

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatiles adsorb to the fiber and are then thermally desorbed in the GC injection port.

-

Application: A solvent-free, sensitive, and versatile technique widely used for flavor analysis.

4.2. Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of this compound.

Experimental Protocol: Headspace SPME-GC-MS Analysis of this compound

-

Sample Preparation: Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial. Add a saturated solution of NaCl to enhance the release of volatiles.

-

SPME Extraction:

-

Equilibrate the sample at 60°C for 15 minutes.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Injection: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 350.

-

-

Identification and Quantification:

-

Identification: Compare the mass spectrum and retention index of the unknown peak with those of an authentic this compound standard.

-

Quantification: Use a stable isotope-labeled internal standard, such as [¹³C₄]-(E)-2-butenal, for accurate quantification via a calibration curve.[14]

-

Caption: General workflow for the analysis of this compound in food.

Stability and Degradation

This compound is a reactive molecule that can undergo further reactions in the food matrix, impacting the final flavor profile.

Oxidation: The double bond and the aldehyde group make this compound susceptible to oxidation, which can lead to the formation of other volatile and non-volatile compounds. For instance, it can be oxidized to trans-4,5-epoxy-(E)-2-decenal, which has a metallic odor.[3]

Retro-Aldol Condensation: Under certain conditions, this compound can undergo retro-aldol condensation, breaking down into smaller, more volatile aldehydes.[3]

Maillard Reaction: The aldehyde group can react with amino acids in the Maillard reaction, especially during thermal processing, contributing to the formation of nitrogen-containing heterocyclic compounds and other flavor molecules, such as 2-alkylfurans.[3][15]

Health and Safety Considerations

While this compound is generally recognized as safe (GRAS) for use as a flavoring agent in food at current intake levels, some toxicological aspects should be considered.[5]

Skin Sensitization: this compound has been shown to have the potential to induce skin sensitization in some individuals.[8][16]

Antimicrobial Activity: Interestingly, research has shown that this compound, along with other aldehydes present in coriander, exhibits antibacterial activity against foodborne pathogens like Salmonella choleraesuis.[17]

Toxicological Profile: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-decenal and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[5] However, like other α,β-unsaturated aldehydes, it is a reactive molecule, and its toxicological properties are an area of ongoing research.[18]

Conclusion

This compound is a pivotal volatile organic compound that significantly influences the sensory landscape of our food. Its dual role as both a desirable aroma component and a potential off-flavor marker underscores the importance of understanding its chemistry and behavior in food systems. For food scientists and flavor chemists, the ability to control the formation and degradation of this compound is key to optimizing the flavor and quality of a wide range of food products. Further research into its complex interactions within the food matrix will continue to unveil new strategies for flavor modulation and quality preservation.

References

- 1. Showing Compound (E)-2-decenal (FDB029712) - FooDB [foodb.ca]

- 2. 2-Decenal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Decenal, (E)- [webbook.nist.gov]

- 5. This compound | C10H18O | CID 5283345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Decenal, (E)- (CAS 3913-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (E)-2-decenal, 3913-81-3 [thegoodscentscompany.com]

- 8. trans-2-Decenal | The Fragrance Conservatory [fragranceconservatory.com]

- 9. researchgate.net [researchgate.net]

- 10. Growth Spectrum Complexity Dictates Aromatic Intensity in Coriander (Coriandrum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coriander - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Potential Adverse Public Health Effects Afforded by the Ingestion of Dietary Lipid Oxidation Product Toxins: Significance of Fried Food Sources [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synerzine.com [synerzine.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Physicochemical characteristics of trans-2-Decenal

An In-depth Technical Guide to the Physicochemical Characteristics of trans-2-Decenal

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of trans-2-Decenal (CAS No: 3913-81-3), an α,β-unsaturated aldehyde of significant interest in the flavor, fragrance, and pharmaceutical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical experimental insights. It covers molecular and physical properties, solubility, spectroscopic profiles, chemical reactivity, and standardized analytical methodologies, underpinning the compound's behavior and application.

Molecular and General Characteristics

trans-2-Decenal, systematically named (2E)-dec-2-enal, is a C10 aliphatic aldehyde distinguished by a carbon-carbon double bond in conjugation with the carbonyl group. This structural arrangement is pivotal, dictating its unique chemical reactivity and sensory properties.[1][2] The trans (or E) configuration of the double bond is the most common and stable isomer.

The molecule's character is defined by two primary functional groups: the electrophilic aldehyde group and the conjugated alkene. This conjugation results in a vinylogous system where both the carbonyl carbon and the β-carbon are susceptible to nucleophilic attack, a critical consideration in synthetic chemistry and metabolic pathway analysis.[3]

Table 1: Identifiers and Key Molecular Properties of trans-2-Decenal

| Parameter | Value | Source(s) |

| IUPAC Name | (2E)-dec-2-enal | [2][4] |

| Synonyms | (E)-2-Decenal, trans-Dec-2-enal | [2] |

| CAS Number | 3913-81-3 | [4] |

| Molecular Formula | C₁₀H₁₈O | [2][4] |

| Molecular Weight | 154.25 g/mol | [2][4] |

| SMILES | CCCCCCC/C=C/C=O | [4] |

| InChIKey | MMFCJPPRCYDLLZ-CMDGGOBGSA-N | [2][4] |

Physical Properties

trans-2-Decenal is a clear, colorless to light yellow liquid at room temperature.[1] Its distinct aroma is often described as powerful, waxy, and fatty, with notes of orange, cilantro, and green nuances, making it a valuable component in flavor and fragrance formulations.[1][5]

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | 20°C | [1] |

| Melting Point | -8.92 °C (estimated) | 760 mmHg | [4] |

| Boiling Point | 78 - 80 °C | 3 mmHg | [4] |

| 229 - 230 °C (estimated) | 760 mmHg | [6] | |

| Density | 0.841 g/mL | 25°C | [4] |

| Refractive Index (n_D) | 1.453 - 1.458 | 20°C | [1][4] |

| Flash Point | 96 °C (204.8 °F) | Closed Cup | [4][7] |

| Vapor Pressure | 0.0508 mmHg | 20°C | [5][7] |

Experimental Protocol: Boiling Point Determination (OECD Guideline 103)

The determination of a substance's boiling point is fundamental for purification, identification, and hazard assessment. The method according to Siwoloboff, cited in OECD Guideline 103, is suitable for small sample quantities, such as those available during research and development.[8][9] Given that trans-2-Decenal's boiling point is high at atmospheric pressure, determination under reduced pressure is common to prevent degradation.

Principle: A sample is heated in a test tube alongside a thermometer. A capillary tube, sealed at its upper end, is placed inside. As the liquid heats, trapped air escapes the capillary. At the boiling point, vapor fills the capillary. Upon slight cooling, the vapor condenses, and liquid is drawn back into the capillary; this temperature is recorded as the boiling point.[10]

Step-by-Step Methodology:

-

Apparatus Setup: Place a small quantity (a few mL) of trans-2-Decenal into a boiling test tube.

-

Thermometer Placement: Position a calibrated thermometer in the tube so that the bulb is just below the surface of the liquid.

-

Capillary Insertion: Insert a melting point capillary tube (sealed end up) into the liquid.

-

Heating: Place the assembly in a suitable heating bath (e.g., silicone oil) and begin heating slowly with constant stirring.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary's open end.

-

Recording: Note the temperature at which, upon a slight drop in temperature, the bubble stream stops and the liquid begins to rise into the capillary. This is the boiling point at the ambient pressure.

-

Pressure Correction: If measured at a pressure other than 760 mmHg, the boiling point can be normalized using the Clausius-Clapeyron equation or standard pressure-temperature nomographs.

Solubility Characteristics

trans-2-Decenal is a lipophilic molecule, exhibiting very low solubility in water and high solubility in nonpolar organic solvents and oils.[4][5] This characteristic is critical for its application in oil-based flavor systems, perfumery, and for predicting its environmental fate and bioavailability.

Table 3: Solubility Profile of trans-2-Decenal

| Solvent | Solubility | Temperature | Source(s) |

| Water | 67.82 mg/L (estimated) | 25°C | [11] |

| Ethanol | Soluble | 25°C | [4][5] |

| Fixed Oils | Soluble | 25°C | [4] |

| Chloroform | Slightly Soluble | Not Specified | [1] |

| DMSO | ≥ 200 mg/mL | Not Specified | [12] |

| Ethyl Acetate | Slightly Soluble | Not Specified | [1] |

Experimental Protocol: Water Solubility Determination (Flask Method, OECD Guideline 105)

This protocol is a self-validating system for determining the water solubility of substances like trans-2-Decenal, where solubility is expected to be above 10⁻² g/L.

Principle: A surplus of the test substance is equilibrated with water at a defined temperature. The mass concentration of the substance in the aqueous phase is then determined by a suitable analytical method. The equilibration must be confirmed by ensuring the concentration remains constant over successive time intervals.[13][14]

Step-by-Step Methodology:

-

Preparation: Add an amount of trans-2-Decenal to a flask containing high-purity water that is in excess of its expected solubility.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 ± 0.5 °C). The key is to achieve equilibrium without forming a stable emulsion. Use of a mechanical shaker or magnetic stirrer is appropriate.

-

Phase Separation: After an initial equilibration period (e.g., 24 hours), cease agitation and allow the phases to separate. If necessary, centrifuge the mixture to remove dispersed micro-droplets.

-

Sampling & Analysis: Carefully sample the aqueous phase. Analyze the concentration of trans-2-Decenal using a validated analytical method, such as GC-MS (see Section 4.4).

-

Validation of Equilibrium: Repeat steps 3 and 4 at subsequent time intervals (e.g., 48 and 72 hours). Equilibrium is confirmed if the measured concentrations agree within experimental error (e.g., ± 5%).

Spectroscopic and Chromatographic Profile

The structural elucidation and quantification of trans-2-Decenal rely on a combination of spectroscopic and chromatographic techniques. The conjugated system gives rise to a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include:

-

Aldehydic Proton (CHO): A doublet around δ 9.5 ppm. The coupling to the adjacent vinyl proton (H-2) typically shows a coupling constant (J) of ~7-8 Hz.[15][16]

-

Vinyl Protons (-CH=CH-): Two signals in the δ 6.1-7.0 ppm region. The proton at C3 (adjacent to the alkyl chain) appears as a doublet of triplets, while the proton at C2 (adjacent to the carbonyl) is a doublet of doublets. The large coupling constant between them (J ≈ 15-16 Hz) confirms the trans geometry.[16][17]

-

Alkyl Chain Protons: A series of multiplets between δ 0.8 and 2.4 ppm, with a characteristic triplet for the terminal methyl group (CH₃) around δ 0.9 ppm.

-

-

¹³C NMR: The carbon spectrum provides confirmation of the functional groups:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-195 ppm.

-

Vinyl Carbons (C=C): Two signals between δ 130-160 ppm.

-

Alkyl Chain Carbons: Signals in the δ 14-35 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the conjugated system.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1705 cm⁻¹. The frequency is lowered from a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the C=C bond.

-

C=C Stretch (Alkene): A medium intensity peak around 1620-1645 cm⁻¹.[4]

-

Aldehydic C-H Stretch: Two characteristic medium peaks are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

=C-H Bend (trans-Alkene): A strong peak around 970 cm⁻¹ is indicative of the trans-disubstituted double bond.

-

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically shows a detectable molecular ion peak (M⁺) at m/z 154. The fragmentation pattern for α,β-unsaturated aldehydes is influenced by the extended π-system.

-

Molecular Ion (M⁺): m/z 154.

-

α-Cleavage: Loss of the aldehydic hydrogen ([M-1]⁺ at m/z 153) or the formyl radical ([M-29]⁺ at m/z 125) are characteristic.[18]

-

McLafferty Rearrangement: While possible, cleavage further down the alkyl chain is more prominent.

-

Common Fragments: The spectrum is often characterized by a series of alkyl chain fragment ions, with prominent peaks at m/z 41, 43, 55, and 70, corresponding to stable carbocations.[2][4]

Workflow for Structural Confirmation

Caption: Workflow for the identification and structural confirmation of trans-2-Decenal.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates volatile components of a mixture based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas). The separated components then enter a mass spectrometer, which ionizes, sorts, and detects fragments based on their mass-to-charge ratio, providing both qualitative and quantitative data.[19]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of trans-2-Decenal (e.g., 10-100 µg/mL) in a suitable volatile solvent like hexane or ethyl acetate. Add an internal standard (e.g., nonadecane) if quantification is required.

-

GC System Configuration:

-

Injector: Split/splitless injector, set to 250°C.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Analysis: Inject 1 µL of the prepared sample. Acquire the data and analyze the resulting chromatogram and mass spectrum. Identify the trans-2-Decenal peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST).[2]

Chemical Stability and Reactivity

The reactivity of trans-2-Decenal is governed by its α,β-unsaturated aldehyde structure. It is susceptible to oxidation, polymerization, and nucleophilic attack.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (trans-2-decenoic acid), especially in the presence of air (O₂).[20] This is a primary degradation pathway, and samples should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Nucleophilic Addition: Due to conjugation, nucleophiles can attack at two primary sites:

-

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the electrophilic carbonyl carbon.

-

1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (e.g., thiols, amines, cyanides) preferentially attack the β-carbon, which is also electrophilic due to resonance.[21][22] This reactivity with biological nucleophiles like cysteine residues in proteins is a key aspect of its biological activity and potential toxicity.[23]

-

-

Polymerization: Like many unsaturated carbonyls, it can undergo polymerization, especially under conditions of heat, light, or in the presence of initiators.[3]

-

Stability and Storage: trans-2-Decenal is sensitive to air, light, and heat. It is incompatible with strong oxidizing agents and strong bases.[7] For long-term stability, it should be stored refrigerated (2-8°C) or frozen, in a tightly sealed container under an inert atmosphere, and protected from light.[1][12]

Caption: Key reactivity and degradation pathways for trans-2-Decenal.

Safety and Handling

trans-2-Decenal is classified as a hazardous chemical. It is known to cause skin irritation and serious eye irritation.[7] There is also evidence that it can cause skin sensitization.[24]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[7]

-

Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Refrigeration is recommended.[7]

-

Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations.

Conclusion

trans-2-Decenal possesses a well-defined set of physicochemical properties derived from its α,β-unsaturated aldehyde structure. Its moderate volatility, lipophilicity, and distinct spectroscopic signature make it readily characterizable by standard analytical techniques. However, its chemical reactivity, particularly its susceptibility to oxidation and Michael addition, necessitates careful handling and storage to ensure its integrity for research and commercial applications. The protocols and data presented in this guide provide a robust framework for scientists working with this versatile compound.

References

- 1. trans-2-Decenal CAS#: 3913-81-3 [m.chemicalbook.com]

- 2. 2-Decenal, (E)- [webbook.nist.gov]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. (2E)-Decenal | C10H18O | CID 5283345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bedoukian.com [bedoukian.com]

- 6. 2-decenal, 3913-71-1 [thegoodscentscompany.com]

- 7. westliberty.edu [westliberty.edu]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. Human Metabolome Database: Showing metabocard for 2-Decenal (HMDB0030999) [hmdb.ca]

- 12. medchemexpress.com [medchemexpress.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. trans-2-Pentenal(1576-87-0) 13C NMR spectrum [chemicalbook.com]